molecular formula C19H8Cl4F6N4O3 B3041049 methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 259175-31-0

methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B3041049
CAS No.: 259175-31-0
M. Wt: 596.1 g/mol
InChI Key: XAFNZQLDZNWOMG-UHFFFAOYSA-N
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Description

The compound methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by:

  • A methyl ester group at position 3, which may influence solubility and metabolic stability.

The presence of dual aryl groups suggests a mechanism involving interaction with biological targets such as GABA receptors, similar to fipronil .

Properties

IUPAC Name

methyl 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]-3-oxo-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H8Cl4F6N4O3/c1-36-17(35)14-13(31-30-12-8(20)2-6(3-9(12)21)18(24,25)26)16(34)33(32-14)15-10(22)4-7(5-11(15)23)19(27,28)29/h2-5,32H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFNZQLDZNWOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)N(N1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N=NC3=C(C=C(C=C3Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H8Cl4F6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate have been evaluated for their cytotoxic effects on various cancer cell lines. In one study, a related pyrazole compound demonstrated notable growth inhibition in HepG2 and A549 cell lines with IC50 values indicating effective potency against these cancer types .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory activities. Research has shown that the substitution patterns on the pyrazole ring can enhance anti-inflammatory effects. For example, ethyl 5-substituted pyrazoles exhibited improved anti-inflammatory activity compared to their unsubstituted counterparts . This suggests that this compound may similarly possess beneficial anti-inflammatory properties.

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has been extensively studied. Pyrazole compounds with specific functional groups have shown pronounced antibacterial activity against various pathogens. A study focusing on pyrazole-3-carboxamides revealed significant antibacterial effects attributed to structural modifications . This highlights the potential of this compound in developing new antibacterial agents.

Pesticide Development

Pyrazole derivatives are being explored as potential pesticide candidates due to their ability to disrupt biological processes in pests. Research indicates that certain pyrazole compounds can act as effective insecticides by targeting specific enzymatic pathways in insects . The trifluoromethyl group present in this compound may enhance its potency as a pesticide.

Herbicidal Activity

In addition to insecticidal properties, pyrazole-based compounds have shown promise as herbicides. The structural diversity provided by the dichlorophenyl and trifluoromethyl substituents may contribute to selective herbicidal activity against certain weed species while minimizing harm to crops . This dual functionality makes such compounds valuable in agricultural applications.

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing advanced materials. Pyrazoles are known to form coordination complexes with metals, which can be utilized in developing new catalysts or sensors for chemical detection .

Polymer Chemistry

In polymer science, pyrazole derivatives can act as monomers or cross-linking agents due to their reactive functional groups. This application is particularly relevant for developing high-performance polymers with tailored properties for specific applications such as coatings and adhesives .

Comparison with Similar Compounds

Research Findings and Implications

Agrochemical Potential

  • The structural resemblance to fipronil suggests insecticidal activity , though the hydrazone group may confer resistance to metabolic degradation compared to sulfinyl derivatives .
  • Dual aryl groups could enhance binding affinity to target proteins, as observed in multi-halogenated agrochemicals .

Stability and Environmental Impact

  • The ester group may hydrolyze in aqueous environments, reducing persistence compared to fipronil, which has a half-life of ~130 days in soil .
  • Hydrazone linkages are prone to photolysis, necessitating formulation studies to improve field stability.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can computational methods optimize reaction conditions?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including hydrazone formation and pyrazole ring cyclization. A hybrid computational-experimental approach is advised:

  • Step 1: Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify intermediates, as demonstrated by ICReDD’s methodology for efficient reaction design .
  • Step 2: Apply high-throughput screening (HTS) to test solvent systems and catalysts, prioritizing polar aprotic solvents like DMF or acetonitrile for hydrazone stabilization.
  • Step 3: Validate intermediates via LC-MS and NMR, referencing protocols for analogous pyrazole derivatives .
    Computational tools like COMSOL Multiphysics can simulate reaction kinetics to optimize temperature and pressure, reducing trial-and-error experimentation .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the hydrazono linkage and pyrazole ring substitution patterns. 19F^{19}\text{F} NMR is essential for trifluoromethyl group analysis .
  • High-Resolution Mass Spectrometry (HR-MS): To verify molecular ion peaks and isotopic patterns, especially given the multiple chlorine atoms.
  • X-ray Crystallography: For unambiguous structural determination, particularly if tautomeric forms are suspected .
  • IR Spectroscopy: To detect carbonyl (C=O) and N-H stretches in the hydrazone moiety.
    Cross-referencing with databases like Chemotion ensures data reproducibility .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurities. To address this:

  • Meta-Analysis: Aggregate data from multiple studies, noting variables like cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration effects) .
  • Impurity Profiling: Use HPLC-UV/HR-MS to quantify byproducts; even 1% impurities can skew bioactivity results .
  • Standardized Assays: Replicate experiments under controlled conditions (e.g., fixed pH, temperature) using reference standards from repositories like PubChem .

Advanced: What computational strategies are recommended for studying this compound’s reactivity and mechanism of action?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic/nucleophilic sites, particularly for the hydrazono group’s tautomerization .
  • Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., kinases) using software like GROMACS, focusing on binding pocket dynamics .
  • Machine Learning (ML): Train models on existing pyrazole derivative datasets to predict regioselectivity in substitution reactions .

Advanced: How can scale-up synthesis be optimized while maintaining yield and purity?

Methodological Answer:
Scale-up challenges include heat dissipation and mixing efficiency. Strategies include:

  • Reactor Design: Use continuous-flow reactors for exothermic steps (e.g., cyclization), ensuring uniform temperature control (RDF2050112 classification) .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Membrane Separation: Purify crude products via nanofiltration to remove unreacted dichlorophenyl precursors, leveraging membrane technologies .

Advanced: What methodologies are suitable for evaluating this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • In Vitro Kinase Assays: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to measure IC50_{50} values against kinases like EGFR or VEGFR2 .
  • Docking Studies: Perform ensemble docking with AutoDock Vina, accounting for protein flexibility (e.g., DFG-in/out conformations) .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified trifluoromethyl or hydrazono groups to identify critical pharmacophores .

Advanced: How can stability studies be designed to assess this compound’s degradation under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions .
  • LC-MS/MS Analysis: Identify degradation products, focusing on hydrolysis of the ester group or hydrazone cleavage .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months, monitoring purity via UPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

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